2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-YL)-2-methylpropanoic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2-methylpropanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidin-3-yl group, a tert-butoxycarbonyl (Boc) protecting group, and a 2-methylpropanoic acid moiety. The presence of the Boc group is particularly significant as it serves as a protective group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amine group using the Boc group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The subsequent steps involve the formation of the pyrrolidin-3-yl group and the attachment of the 2-methylpropanoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Boc group allows for selective reactions at the amine site without affecting other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, it can be used as a building block in the construction of more complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceuticals, for example, it may interact with biological targets such as enzymes or receptors. The Boc group plays a crucial role in protecting the amine group during synthesis, allowing for selective reactions and modifications.
Comparison with Similar Compounds
2-(1-(Benzyl)pyrrolidin-3-yl)-2-methylpropanoic acid
2-(1-(Methyl)pyrrolidin-3-yl)-2-methylpropanoic acid
2-(1-(Ethyl)pyrrolidin-3-yl)-2-methylpropanoic acid
Uniqueness: The uniqueness of 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2-methylpropanoic acid lies in its Boc protecting group, which provides stability and selectivity during synthesis. This feature distinguishes it from other similar compounds that lack this protective group.
Properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-7-6-13(18,8-14)12(4,5)9(15)16/h18H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYYIXBYMDUZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C)(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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